molecular formula C3H4N2O2S B8505205 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione CAS No. 61403-64-3

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione

Cat. No.: B8505205
CAS No.: 61403-64-3
M. Wt: 132.14 g/mol
InChI Key: FUSWEIKLDYAKEC-UHFFFAOYSA-N
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Description

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione is a sulfur- and nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This six-membered cyclic sulfamide structure serves as a versatile building block and a bioisostere for other heterocycles, allowing researchers to explore novel chemical space and modulate the properties of bioactive molecules . The scaffold is notably recognized as the core structure in the synthesis of analogs for Hsp70 chaperone agonists, which have shown promising activity in cell-based models of neurodegenerative diseases such as Huntington's disease . The synthetic versatility of the 1,2,6-thiadiazine-1,1-dioxide core allows for selective functionalization, including sequential alkylations and coupling reactions, enabling extensive structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

61403-64-3

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

2H-1,2,6-thiadiazine 1,1-dioxide

InChI

InChI=1S/C3H4N2O2S/c6-8(7)4-2-1-3-5-8/h1-4H

InChI Key

FUSWEIKLDYAKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CNS(=O)(=O)N=C1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazine derivatives. For instance, compounds derived from 1λ6,2,6-thiadiazine-1,1(2H)-dione have shown selective cytotoxicity against various cancer cell lines. A notable example is the compound 2-(p-nitrobenzylidene)-4-phenyl-thioxo-triazino[2,1-a]-1,2,4-triazine-1,7-dione, which exhibited high activity against the HepG-2 liver cancer cell line with an IC50 value of 2.67 mM .

2. Anti-inflammatory and Analgesic Effects
Research indicates that thiadiazine derivatives possess significant anti-inflammatory and analgesic properties. For example, TDT1 and TDT2 compounds have been shown to reduce mRNA expression levels of inflammatory markers in models of neuropathic pain . These compounds act by modulating neuroinflammation and neuronal degeneration processes.

3. Cannabinoid Activity
A subclass of thiadiazine derivatives has been identified as cannabinoid agonists and antagonists. These compounds interact with cannabinoid receptors and have potential therapeutic implications for conditions like rheumatoid arthritis and cancer .

4. Antimicrobial Properties
Thiadiazine derivatives also exhibit antimicrobial activities. Some studies report that specific derivatives can inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Agricultural Applications

Herbicidal Activity
Certain thiadiazine derivatives have been noted for their herbicidal properties. For instance, structurally related compounds like 2,1,3-benzothiadiazine 2,2-dioxides are commercially used as herbicides (e.g., bentazon) due to their efficacy in controlling weed growth without harming crops .

Case Studies

Study Findings Applications
Study on TDT DerivativesTDT1 and TDT2 showed significant reduction in CCI-induced neuropathic pain in rodent modelsPain management therapies
Anticancer Activity AssessmentCompound showed selective cytotoxicity against HepG-2 cells with favorable pharmacokinetic profilesCancer treatment development
Cannabinoid Activity ResearchIdentified as potential modulators for cannabinoid receptorsTherapeutics for chronic pain and inflammation

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione and related thiadiazine derivatives:

Compound Name Key Functional Groups Applications/Properties References
1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Sulfone (S⁶+), two ketones (dione) Polymerization accelerator
2H-1,2,6-Thiadiazine-3,4,5-triamine-1,1-dioxide Sulfone, three amine groups Unspecified (potential ligand)
1,2,6-Thiadiazine-3,5-dione-1,1-dioxides Sulfone, two ketones, variable R substituents Dental compositions, polymerization accelerators
Key Observations:

Functional Group Influence :

  • The triamine derivative () contains three amine groups, which may enhance its ability to act as a ligand in coordination chemistry. In contrast, the dione-sulfone derivatives ( and the target compound) exhibit electron-withdrawing effects, making them suitable for applications requiring stabilization of reactive intermediates (e.g., peroxidic polymerization) .
  • Substituent Variability : In 1,2,6-Thiadiazine-3,5-dione-1,1-dioxides (), alkyl, alkenyl, or aryl substituents (R groups) modulate solubility and reactivity. For instance, aryl groups may enhance thermal stability, while alkyl groups improve solubility in organic matrices, critical for dental applications .

Physicochemical Properties

While quantitative data (e.g., melting points, solubility) are absent in the provided evidence, inferences can be made:

  • Electron-Withdrawing Effects : Sulfone and dione groups increase polarity, likely enhancing solubility in polar solvents but reducing volatility.
  • Stability : Hypervalent sulfur and conjugated ketones contribute to thermal and oxidative stability, advantageous in high-energy polymerization systems .

Q & A

Q. What are the standard synthetic protocols for 1λ⁶,2,6-thiadiazine-1,1(2H)-dione and its derivatives?

The synthesis typically involves bioisosteric replacement and molecular hybridization strategies. For example, derivatives can be prepared by reacting thiosemicarbazide with ethyl bromopyruvate under acidic conditions (e.g., concentrated HCl), followed by cyclization to form the thiadiazine core. Sodium acetate is often used as a base to facilitate condensation reactions . Key steps include:

  • Step 1 : Condensation of thiosemicarbazide with carbonyl-containing reagents.
  • Step 2 : Cyclization under acidic or thermal conditions.
  • Step 3 : Purification via column chromatography or recrystallization.

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • Single-crystal X-ray diffraction : Provides definitive confirmation of the thiadiazine ring geometry and substituent orientation .
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying hydrogen and carbon environments, particularly the sulfone group (δ ~3.5–4.0 ppm for adjacent protons).
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How is the anti-HIV activity of this compound evaluated in preliminary assays?

Activity is tested in MT4 cell cultures infected with HIV-1. The EC50_{50} (half-maximal effective concentration) is determined using viability assays (e.g., MTT). For example, derivatives with EC50_{50} values of 23–32 μM showed moderate inhibition of viral replication .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

SAR strategies include:

  • Bioisosteric substitution : Replacing pyrimidine moieties with thiadiazine rings to enhance binding to HIV-1 reverse transcriptase .
  • Side-chain modulation : Introducing hydrophobic groups (e.g., aryl or alkyl chains) to improve lipophilicity and membrane permeability.
    Example : Compound IIg (EC50_{50} = 23 μM) features a 3,5-disubstituted thiadiazine core, which enhances hydrophobic interactions in the NNRTI binding pocket .

Q. What computational methods validate the binding mode of this compound to HIV-1 reverse transcriptase?

  • Molecular docking : Models ligand-receptor interactions using software like AutoDock or Schrödinger. Active compounds (e.g., IIg) show hydrogen bonding with Lys101 and π-π stacking with Tyr181/Tyr188 residues .
  • Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns trajectories).

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) or temperature to suppress minor byproducts (e.g., 8-bromo-4-chloropyrrolo-thiadiazine derivatives) .
  • Biological reassessment : Use orthogonal assays (e.g., RT inhibition alongside cell-based assays) to confirm target specificity .

Q. What environmental toxicity considerations apply to this compound’s use?

  • Ecotoxicity screening : Follow guidelines from the Canadian Environmental Protection Act (CEPA 1999). Analogues like chlorothalonil (a tetrachlorinated benzene derivative) are assessed for aquatic toxicity and persistence .
  • Biodegradation studies : Use OECD 301 tests to evaluate hydrolysis or microbial degradation under controlled conditions.

Q. How does polymorphism affect the compound’s physicochemical stability?

  • Crystallization screening : Test solvents (e.g., acetone/water) to isolate stable polymorphs.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions. Storage at 2–8°C in airtight containers is recommended to prevent hydrate formation .

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